2,4,6-Trichloro-5-nitropyrimidine
Overview
Description
2,4,6-Trichloro-5-nitropyrimidine is a synthetic compound with the molecular formula C4Cl3N3O2 and a molecular weight of 228.42 g/mol . This compound is characterized by the presence of three chlorine atoms and one nitro group attached to a pyrimidine ring. It is commonly used in various chemical reactions and has significant applications in scientific research.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of potent and selective anaplastic lymphoma kinase (alk-5) inhibitors
Biochemical Pathways
Nitropyridines have been used in the synthesis of various pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines .
Result of Action
Similar compounds have been used in the synthesis of potent and selective anaplastic lymphoma kinase (alk-5) inhibitors, used as an anti-tumor treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloro-5-nitropyrimidine typically involves the nitration of 2,4,6-trichloropyrimidine. One common method includes the reaction of 2,4,6-trichloropyrimidine with nitric acid in the presence of sulfuric acid . The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trichloro-5-nitropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, ammonia, and primary amines.
Reduction Reactions: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride in an appropriate solvent.
Major Products:
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Reduction Reactions: The major product is 2,4,6-trichloro-5-aminopyrimidine.
Scientific Research Applications
2,4,6-Trichloro-5-nitropyrimidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,4,6-Trichloro-5-nitropyrimidine can be compared with other similar compounds such as:
2,4,6-Trichloropyrimidine: Lacks the nitro group and is less reactive in nucleophilic substitution reactions.
2,4,6-Trifluoro-5-nitropyrimidine: Contains fluorine atoms instead of chlorine, which affects its reactivity and the types of reactions it undergoes.
2,4,6-Trichloro-5-cyanopyrimidine: Contains a cyano group instead of a nitro group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of chlorine and nitro groups, which provide distinct reactivity patterns and make it a versatile intermediate in various chemical syntheses .
Properties
IUPAC Name |
2,4,6-trichloro-5-nitropyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl3N3O2/c5-2-1(10(11)12)3(6)9-4(7)8-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFWFWSBFMRDNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401687 | |
Record name | 2,4,6-trichloro-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4359-87-9 | |
Record name | 2,4,6-trichloro-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4359-87-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,4,6-trifluoro-5-nitropyrimidine synthesized from 2,4,6-trichloro-5-nitropyrimidine?
A1: The research states that fluorination of this compound with potassium fluoride at 250°C yields 2,4,6-trifluoro-5-nitropyrimidine. [] This suggests a nucleophilic substitution reaction where fluoride ions replace the chlorine atoms on the pyrimidine ring.
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